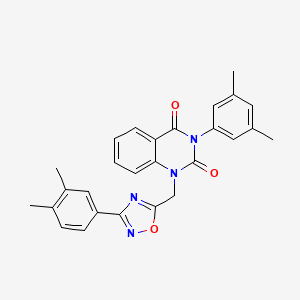

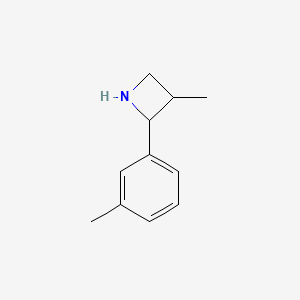

![molecular formula C23H18N2O5 B2627013 N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide CAS No. 442557-49-5](/img/structure/B2627013.png)

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, other names or identifiers, and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Molecular Modeling and Biological Activity

Molecular Modeling Studies, Synthesis, and Biological Activity of Novel Bisnaphthalimides Bisnaphthalimide derivatives, particularly the N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine and its butylaminoethyl variant, have shown potent growth-inhibitory properties against HT-29 human colon carcinoma. These compounds, due to their molecular structure, engage in significant intermolecular interactions and pi-pi stacking with DNA bases, positioning them as potential DNA topoisomerase II poisons. The derivative N,N'-bis[2-(5-nitro-1,3-dioxo-2,3-dihydro-1H-benz[de]-isoquinolin-2-yl)]propane-2-ethanediamine notably induces apoptosis mediated by caspase activation at very low concentrations, indicating its potential as a chemotherapeutic agent (Filosa et al., 2009).

Solvation Influence on Reaction Paths

Solvation Controlling Reaction Paths and Gel-Formation in Imide Derivatives Research highlights the influence of solvation on the condensation reactions of 1,8-naphthalic anhydride with different reactants. The solvent used plays a crucial role in determining the product formation and its characteristics, as observed in the creation of gels in mixed solvents such as water and DMSO. This finding underlines the significance of understanding solvent effects in chemical reactions and material formation (Singh & Baruah, 2008).

Synthesis and Physicochemical Characterization

Synthesis, Physicochemical Characterization, Cytotoxicity, Antimicrobial, Anti-inflammatory, and Psychotropic Activity of New N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides A series of derivatives were synthesized, characterized, and subjected to biological activity assays. These compounds exhibited a range of activities including sedative, anti-inflammatory, selective cytotoxic effects, NO-induction in tumor cell lines, and antimicrobial actions. The study also attempted to correlate these biological activities with the structural and physicochemical properties of the compounds, revealing specific activity combinations for the synthesized derivatives (Zablotskaya et al., 2013).

Protecting-group-free Total Synthesis

Protecting-group-free Total Synthesis of Isoquinoline Alkaloids by Nickel-catalyzed Annulation This research outlines an efficient methodology for the total synthesis of benzo[c]phenanthridine alkaloids, showcasing a nickel-catalyzed annulation as a key step. The synthesis pathway described provides a concise route to these alkaloids, which are of significant interest due to their biological activities. The process's efficiency and straightforward nature make it a valuable addition to the synthesis of complex organic compounds (Korivi & Cheng, 2010).

Bioactivity of Amide Derivatives

Synthesis and Bioactivity of N-(1,3-dioxo-1h-benzo[de]isoquinolin-2(3h)-yl)-amide Derivatives This paper reports the synthesis of novel N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives and their evaluation for plant growth-regulating and fungicidal activities. The compounds demonstrated significant promotion of seed germination and seedling growth, along with notable fungicidal activity against various pathogens. These findings highlight the potential agricultural applications of these derivatives (Ju et al., 2016).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Orientations Futures

This involves discussing potential future research directions. For example, are there unanswered questions about the compound? Could it have applications in a particular field?

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-20(24-15-9-10-18-19(12-15)30-13-29-18)8-3-11-25-22(27)16-6-1-4-14-5-2-7-17(21(14)16)23(25)28/h1-2,4-7,9-10,12H,3,8,11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDKUUBVGXKTDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)

![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)

![Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2626938.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)